molecular formula C8H10ClN5 B3197258 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine CAS No. 1004452-03-2

4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B3197258
CAS No.: 1004452-03-2
M. Wt: 211.65 g/mol
InChI Key: URIVTZZNPMZCEX-UHFFFAOYSA-N
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Description

This compound is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has been used in the synthesis of bioactive chemicals and reactions in various media .


Synthesis Analysis

The synthesis of this compound involves a multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a synthesis process involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base .


Molecular Structure Analysis

The structure of this compound has been verified using elemental microanalysis, FTIR, and 1H NMR techniques . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

Pyrazole-bearing compounds like this one are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide applications .


Physical and Chemical Properties Analysis

The compound appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . It is stable under normal temperature and pressure .

Scientific Research Applications

Reaction Mechanisms and Product Formation

  • Synthesis of Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles : A study by Koyioni et al. (2014) explored the reaction of 1H-pyrazol-5-amines with Appel salt, leading to the formation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles as main products. This research demonstrates the chemical versatility of pyrazole derivatives in synthesizing new compounds, potentially useful in various scientific and industrial applications (Koyioni, Manoli, Manos, & Koutentis, 2014).

  • Antimicrobial and Anticancer Agents : Hafez, El-Gazzar, and Al-Hussain (2016) developed novel pyrazole derivatives with antimicrobial and anticancer activities. Their work underscores the potential pharmaceutical applications of pyrazole derivatives, highlighting their role in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Crystallography and Molecular Structure

  • X-Ray Crystallography of Pyrazole Derivatives : Zhang et al. (2006) conducted a study involving the synthesis of a pyrazolo[3,4-b]pyridine compound, providing insights into its molecular structure through X-ray crystallography. This research contributes to understanding the structural aspects of pyrazole derivatives, which is crucial for their application in material science and molecular engineering (Zhang, Zhang, Tu, & Jia, 2006).

Antimicrobial Activity

  • Fungicidal Activity against Rhizoctonia Solani : Chen, Li, and Han (2000) synthesized 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) and evaluated their fungicidal activity against Rhizoctonia solani, a major disease-causing agent in rice. This study illustrates the potential agricultural applications of pyrazole derivatives in developing new fungicides (Chen, Li, & Han, 2000).

Safety and Hazards

Long-term or frequent contact with this compound should be avoided, and inhalation of its dust or solution should be prevented . It should be stored in a sealed container and kept away from oxidizers and strong acids or bases . The compound has hazard statements H302, H315, H319, H335, and precautionary statements P261, P305+P351+P338 .

Properties

IUPAC Name

4-chloro-1-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5/c1-13-3-6(2-11-13)4-14-5-7(9)8(10)12-14/h2-3,5H,4H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIVTZZNPMZCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2C=C(C(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201173022
Record name 4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004452-03-2
Record name 4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004452-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201173022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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